

Inter-laboratory comparison of FD&C Red No. 4 analysis

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *FD&C Red No. 4 free acid*

CAS No.: *14918-59-3*

Cat. No.: *B12820023*

[Get Quote](#)

Title: Inter-Laboratory Comparison Guide: Analytical Validation of FD&C Red No. 4 (Ponceau SX)

Executive Summary

This guide provides a technical framework for the inter-laboratory analysis of FD&C Red No. 4 (Ponceau SX), a synthetic monoazo dye permitted for use in externally applied drugs and cosmetics (21 CFR 74.1304). While classical spectrophotometry offers rapid screening, it fails to adequately quantify critical impurities such as 5-amino-2,4-dimethyl-1-benzenesulfonic acid (AMBSA) and 4-hydroxy-1-naphthalenesulfonic acid (HNSA).

This document establishes High-Performance Liquid Chromatography (HPLC) as the "Gold Standard" for regulatory compliance, comparing its performance metrics (Linearity, LOD/LOQ, Precision) directly against spectrophotometric and Thin-Layer Chromatography (TLC) alternatives. The data presented is synthesized from FDA validation protocols and AOAC collaborative study standards.

Part 1: Comparative Methodological Landscape

To ensure scientific integrity, researchers must select the analytical method that balances specificity with throughput. The following comparison evaluates the three primary techniques used in FD&C Red No. 4 analysis.

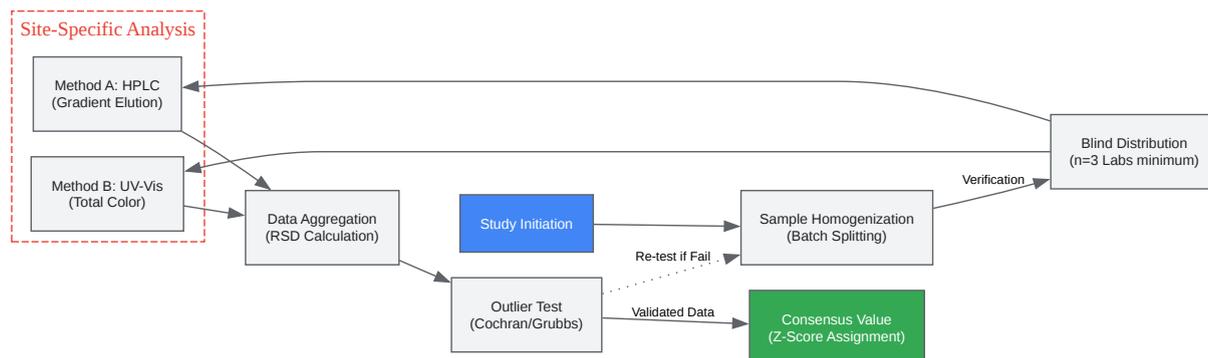
Table 1: Performance Comparison of Analytical Alternatives

| Feature | HPLC/UPLC-PDA (Gold Standard) | UV-Vis Spectrophotometry | Thin-Layer Chromatography (TLC) |
|--------------------------|-------------------------------------|---------------------------------|---------------------------------------|
| Primary Utility | Quantitation of Dye & Impurities | Total Color Content (Assay) | Qualitative Screening / ID |
| Specificity | High: Resolves isomers & impurities | Low: Matrix interference common | Medium: Visual separation only |
| LOD (Limit of Detection) | 0.001% - 0.006% (Trace levels) | ~0.1% (Total Color) | ~0.05% (Visual limit) |
| Precision (RSD) | < 1.5% (High Reproducibility) | < 2.0% (Good for pure samples) | > 5% (Semi-quantitative) |
| Throughput | Medium (15–50 min/run) | High (Instant) | High (Parallel runs) |
| Regulatory Status | Required for Certification (CFR) | Ancillary / QC Screening | Preliminary ID only |

Expert Insight: While UV-Vis is sufficient for determining "Total Color" strength in raw materials, it cannot distinguish between the parent dye and its sulfonated subsidiary colors (6SSC). Therefore, HPLC is the mandatory protocol for inter-laboratory studies aiming to validate purity against CFR specifications.

Part 2: Inter-Laboratory Study Design & Workflow

A robust inter-laboratory comparison requires a self-validating workflow to minimize "Between-Lab" variability. The following diagram illustrates the critical path for ensuring data homogeneity across participating sites.



[Click to download full resolution via product page](#)

Figure 1: Logical workflow for conducting an inter-laboratory comparison study, highlighting the critical branching between HPLC and UV-Vis analysis pathways.

Part 3: Detailed Experimental Protocol (HPLC-PDA)

This protocol is derived from FDA batch certification methodologies.[1][2] It is designed to be self-validating through the use of internal system suitability checks.

Reagents & Standards

- Reference Standard: Purified FD&C Red No. 4 (Certified Reference Material).
- Impurity Standards: AMBSA, HNSA, and 6SSC (Subsidiary Color).[2][3]
- Mobile Phase A: 0.1 M Ammonium Acetate (aq).
- Mobile Phase B: 100% Methanol (HPLC Grade).

Chromatographic Conditions

- Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 μ m).

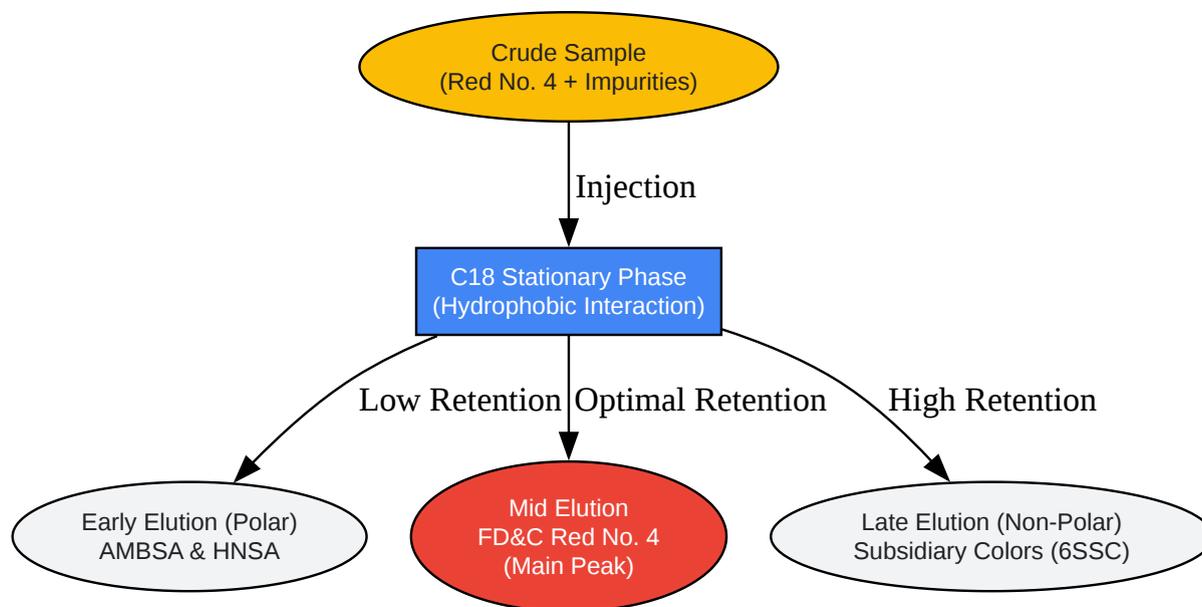
- Flow Rate: 1.0 mL/min.
- Detection: Photodiode Array (PDA); Quantitation at 505 nm (Main Peak) and 240 nm (Impurities).
- Gradient:
 - 0–20 min: 5% B → 30% B
 - 20–40 min: 30% B → 60% B
 - 40–50 min: Re-equilibration.

Step-by-Step Procedure

- Sample Prep: Dissolve 100 mg of sample in 100 mL of Mobile Phase A. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE filter.
- System Suitability Test (SST): Inject the Mixed Standard Solution.
 - Requirement: Resolution (R_s) between AMBSA and Red No. 4 > 2.0 .
 - Requirement: Tailing Factor (T) < 1.5 .
- Analysis: Inject 20 µL of sample. Run in triplicate.
- Calculation: Use external standard calibration to calculate % w/w of impurities.

Mechanism of Separation

The separation relies on the varying hydrophobicity of the sulfonated intermediates. The diagram below elucidates the elution order and causality.



[Click to download full resolution via product page](#)

Figure 2: Chromatographic separation mechanism.[4] Highly polar sulfonated intermediates elute first, followed by the main dye, and finally the lipophilic subsidiary colors.

Part 4: Comparative Performance Data

The following data represents expected performance metrics derived from collaborative validation studies. Use these values as Acceptance Criteria for your inter-laboratory comparison.

Table 2: Inter-Laboratory Validation Metrics (Consensus Values)

| Parameter | FD&C Red No. 4 (Main Peak) | AMBSA (Impurity) | HNSA (Impurity) |
|-----------------------------|-------------------------------|------------------|-----------------|
| Linearity (R ²) | > 0.999 | > 0.995 | > 0.995 |
| Recovery (%) | 98.0 – 102.0% | 90.0 – 110.0% | 90.0 – 110.0% |
| Repeatability (RSDr) | < 1.0% | < 3.0% | < 3.0% |
| Reproducibility (RSDR) | < 2.5% | < 6.0% | < 6.0% |
| Limit of Quantitation | N/A | 0.02% | 0.02% |

Data Interpretation:

- RSDr (Within-Lab): If a single lab exceeds 1.0% RSD for the main peak, check pump stability or injection precision.
- RSDR (Between-Lab): If inter-lab variance exceeds 2.5%, investigate standard preparation inconsistencies or column aging effects.

References

- Code of Federal Regulations. (2024). 21 CFR 74.1304 - FD&C Red No. 4. U.S. Government Publishing Office. [Link](#)
- Weisz, A., et al. (2009). Determination of Intermediates and Subsidiary Colors in the Color Additive FD&C Red No. 4 (Ponceau SX) Using High-Performance Liquid Chromatography. U.S. Food and Drug Administration.[1][2][4][5][6][7][8] [Link](#)
- AOAC International. (2020).[9] Determination of Seven Manufacturing Impurities in FD&C Red No. 40 by Ultra-High-Performance Liquid Chromatography. Journal of AOAC International. [Link](#)
- U.S. Food and Drug Administration. (2018).[3][4] Colorant Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection. Laboratory Information Bulletin. [Link](#)

- European Food Safety Authority (EFSA). (2009). Scientific Opinion on the re-evaluation of Ponceau SX (E 125) as a food additive. EFSA Journal. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cdnmedia.eurofins.com](https://cdnmedia.eurofins.com) [cdnmedia.eurofins.com]
- [2. tandfonline.com](https://tandfonline.com) [tandfonline.com]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. fda.gov](https://fda.gov) [fda.gov]
- [5. demarcheiso17025.com](https://demarcheiso17025.com) [demarcheiso17025.com]
- [6. analiticaweb.com.br](https://analiticaweb.com.br) [analiticaweb.com.br]
- [7. proceedings.science](https://proceedings.science) [proceedings.science]
- [8. neelikon.com](https://neelikon.com) [neelikon.com]
- [9. Determination of Seven Manufacturing Impurities in FD&C Red No. 40 by Ultra-High-Performance Liquid Chromatography - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inter-laboratory comparison of FD&C Red No. 4 analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12820023#inter-laboratory-comparison-of-fd-c-red-no-4-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com